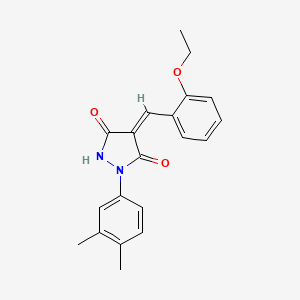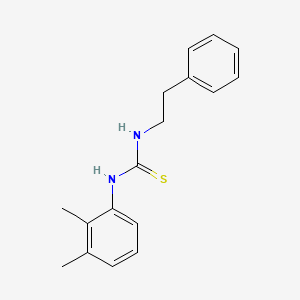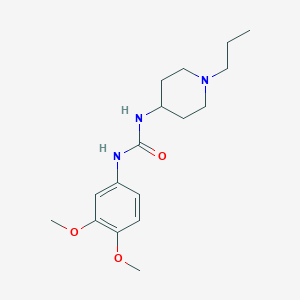
N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea (CMPTU) is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been studied for its potential use in the treatment of autoimmune diseases and as an analgesic.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in the regulation of pH in the body and is also involved in the production of bicarbonate ions. Inhibition of carbonic anhydrase by N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral properties. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its wide range of potential therapeutic applications. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to be toxic to some cell types, and caution should be exercised when using it in experiments.
Orientations Futures
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea as a potential therapeutic agent for autoimmune diseases. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have immunomodulatory effects, and further research in this area could lead to the development of new treatments for autoimmune diseases. Another area of interest is the development of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea as an analgesic. N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to reduce pain in animal models, and further research in this area could lead to the development of new pain medications. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea and to identify potential new therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-chloro-2-methylbenzoyl isothiocyanate with 2-phenylethylamine. This reaction results in the formation of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea as a white crystalline solid. The purity of N-(3-chloro-2-methylphenyl)-N'-(2-phenylethyl)thiourea can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-12-14(17)8-5-9-15(12)19-16(20)18-11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVJGDOEVRLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)


![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5872854.png)
